molecular formula C8H2F2N2S B067776 2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) CAS No. 169776-06-1

2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI)

Cat. No.: B067776
CAS No.: 169776-06-1
M. Wt: 196.18 g/mol
InChI Key: ZESLDIMTZZJJKU-UHFFFAOYSA-N
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Description

2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) is a chemical compound with the molecular formula C8H2F2N2S and a molecular weight of 196.18 g/mol. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including conjugated polymers with large band gaps and deep highest occupied molecular orbital levels.

Preparation Methods

The synthesis of 2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) typically involves the reaction of 5,6-difluorobenzothiazole with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted benzothiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular signaling pathways .

Comparison with Similar Compounds

2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) can be compared with other similar compounds such as:

    Benzothiazole: The parent compound, which lacks the fluorine and nitrile substituents.

    5-Fluorobenzothiazole: A similar compound with only one fluorine substituent.

    6-Fluorobenzothiazole: Another similar compound with a single fluorine substituent at a different position.

The uniqueness of 2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) lies in its dual fluorine substituents and the presence of a nitrile group, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5,6-difluoro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2S/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESLDIMTZZJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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